3,3-Dimethoxypyrrolidine
Overview
Description
3,3-Dimethoxypyrrolidine is a heterocyclic organic compound with the molecular formula C6H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring with two methoxy groups attached at the 3rd carbon . The molecular weight is 131.17 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 152.1±40.0 °C and a predicted density of 1.00±0.1 g/cm3 . The pKa is predicted to be 8.48±0.10 .Scientific Research Applications
Synthesis and Chemical Applications
Cyclization for New Derivatives : 3,3-Dimethoxypyrrolidine has been utilized in the cyclization of γ-amino-α-bromocarboxylic esters, leading to the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates and 3-bromo-4,4-dimethoxypyrrolidin-2-ones. These novel cyclic amino acid derivatives are significant for further functionalization in chemical synthesis (Mangelinckx et al., 2005).
Formation of Complex Structures : In electroorganic chemistry, 1-methoxycarbonyl-2,5-dimethoxypyrrolidine has been coupled with other compounds in the presence of TiCl4, leading to the formation of complex structures like the 9-azabicyclo(4.2.1)nonane skeleton. This is a new method in the synthesis of complex organic compounds (Shono et al., 1987).
Biomedical Research
DNA Damage Studies : Research has been conducted on the genotoxic activity of 3,3'-Dimethoxybenzidine (DMB), a congener of this compound, in primary cultures of rat and human hepatocytes, as well as in cells from human urinary bladder mucosa. These studies are crucial for understanding the potential genotoxic effects of related compounds in both rats and humans (Martelli et al., 2000).
Anticonvulsant and Antinociceptive Activity : There has been a synthesis of new molecules derived from 3-methyl- and 3,3-dimethyl-pyrrolidine-2,5-diones, showing potential as hybrid anticonvulsants. This is indicative of the relevance of this compound derivatives in developing new medications for conditions like epilepsy and pain management (Kamiński et al., 2016).
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 3,3-dimethoxypyrrolidine belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Pyrrolidine alkaloids are known to interact with a variety of biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a class of compounds to which this compound belongs, suggest that these compounds may have good bioavailability .
Result of Action
Pyrrolidine alkaloids are known to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The physicochemical properties of pyrrolidine, a class of compounds to which this compound belongs, suggest that these compounds may be influenced by environmental factors .
Properties
IUPAC Name |
3,3-dimethoxypyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6(9-2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUZLZRQOZXVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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